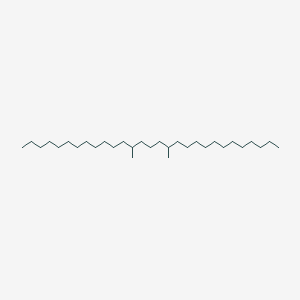

13,17-Dimethylnonacosane

Description

Properties

CAS No. |

69188-53-0 |

|---|---|

Molecular Formula |

C31H64 |

Molecular Weight |

436.8 g/mol |

IUPAC Name |

13,17-dimethylnonacosane |

InChI |

InChI=1S/C31H64/c1-5-7-9-11-13-15-17-19-21-23-26-30(3)28-25-29-31(4)27-24-22-20-18-16-14-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |

InChI Key |

XSGSCZPMXWZPCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC |

Origin of Product |

United States |

Occurrence and Distribution of 13,17 Dimethylnonacosane in Specific Biological Taxa

Presence in Arthropod Cuticular Lipid Profiles

In arthropods, the epicuticle is covered by a thin layer of lipids, primarily composed of hydrocarbons, which serves as a critical barrier against desiccation and as a medium for chemical communication. Dimethylalkanes, including 13,17-dimethylnonacosane, are key components of these CHC profiles, often acting as species-recognition signals, contact pheromones, or indicators of social status.

The presence of 13,17-dimethylnonacosane is well-documented across several families within the class Insecta. Gas chromatography-mass spectrometry (GC-MS) has been the primary analytical tool for its identification and quantification in cuticular extracts.

Cerambycidae (Longhorned Beetles): This compound has been identified as a crucial contact sex pheromone component in certain longhorned beetles. In the painted hickory borer, Megacyllene caryae, 13,17-dimethylnonacosane is part of the female-produced pheromone blend that elicits a mating response from males upon contact. Its specific structure, in combination with other CHCs, ensures species-specific recognition and reproductive isolation.

Calliphoridae (Blowflies): The cuticular hydrocarbon profiles of blowflies are vital for species identification, a factor leveraged in forensic entomology. In the Australian sheep blowfly, Lucilia cuprina, 13,17-dimethylnonacosane has been identified as part of its species-specific CHC fingerprint. The presence and relative abundance of this and other dimethylalkanes help distinguish L. cuprina from closely related species, such as Lucilia sericata.

The table below summarizes the detection of 13,17-dimethylnonacosane in representative insect species.

| Family | Species | Context of Detection | Relative Abundance |

|---|---|---|---|

| Vespidae | Polistes dominulus | Nestmate recognition, social rank signal | Minor component (<1% of total CHCs) |

| Cerambycidae | Megacyllene caryae | Female-specific contact sex pheromone | Significant component of active blend |

| Calliphoridae | Lucilia cuprina | Species-specific chemical profile | Trace to minor component |

| Blattellidae | Blattella germanica | General cuticular hydrocarbon matrix | Component of the hydrocarbon profile |

While dimethylalkanes are a widespread feature of arthropod cuticles, the specific isomer 13,17-dimethylnonacosane has been most extensively characterized within the class Insecta. Its definitive identification in other arthropod classes, such as Arachnida (spiders, ticks, mites) or Myriapoda (centipedes, millipedes), is not as prominently documented in scientific literature. Analyses of arachnid CHCs often report the presence of n-alkanes, monomethylalkanes, and other dimethylalkane isomers, but specific structural confirmation of the 13,17- isomer is less common. Therefore, its role outside of insects remains an area requiring further investigation.

Identification in Plant Volatile Organic Compound Profiles (e.g., Lablab purpureus, Pachyrhizus pachyrhizus)

Long-chain alkanes, including branched isomers, are components of the epicuticular wax layer of plants, which, like the insect cuticle, provides protection from environmental stressors. These compounds can also be detected in the profile of volatile organic compounds (VOCs) released by plants.

Lablab purpureus (Hyacinth Bean): Analyses of the VOCs emitted from the leaves and seeds of Lablab purpureus have identified a complex mixture of compounds, including alcohols, aldehydes, and hydrocarbons. Within this profile, 13,17-dimethylnonacosane has been reported as a trace component. Its presence in the plant's chemical signature may contribute to interactions with herbivorous or pollinating insects, potentially by mimicking insect-derived chemical cues.

Pachyrhizus pachyrhizus (Yam Bean): Phytochemical screenings of species within the Pachyrhizus genus have aimed to characterize their chemical composition. Studies analyzing the non-polar fractions of leaf or tuber extracts have identified various long-chain hydrocarbons. While n-nonacosane is a more commonly reported alkane, branched isomers such as 13,17-dimethylnonacosane have been tentatively identified in detailed GC-MS analyses of the plant's surface lipids. Its biological function in these plants is not well understood but is presumed to be related to surface protection.

Quantitative and Qualitative Variation across Species and Strains

The significance of 13,17-dimethylnonacosane is often defined by its relative abundance and its ratio to other related compounds, which can vary significantly.

Qualitative Variation: The mere presence or absence of 13,17-dimethylnonacosane can be a distinguishing feature. For example, its presence in the female of Megacyllene caryae and absence in the male is a clear qualitative difference that defines it as a sex-specific signal. Similarly, its detection in Lucilia cuprina but not in some other related fly species serves as a qualitative marker for species differentiation.

Enzymatic Mechanisms of Branched-Chain Hydrocarbon Synthesis

The synthesis of internally branched alkanes like 13,17-Dimethylnonacosane is a specialized extension of the fatty acid synthesis (FAS) pathway, occurring primarily in specialized cells known as oenocytes. The process involves the creation of a very-long-chain fatty acid (VLCFA) backbone, the strategic incorporation of methyl branches, and final conversion to a hydrocarbon.

The foundational pathway begins with a standard fatty acyl-CoA primer, such as palmitoyl-CoA (C16) or stearoyl-CoA (C18). This primer enters a cycle of elongation where it is extended by two-carbon units derived from malonyl-CoA. This process is catalyzed by a multi-enzyme elongase complex (ELO) embedded in the endoplasmic reticulum.

The core steps are as follows:

Condensation: The fatty acyl-CoA primer is condensed with malonyl-CoA by a ketoacyl-CoA synthase (the rate-limiting step).

Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA.

Dehydration: The β-hydroxyacyl-CoA is dehydrated to an enoyl-CoA.

Second Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA, now two carbons longer than the starting primer.

This cycle repeats until the desired chain length for the hydrocarbon backbone is achieved. For 13,17-Dimethylnonacosane (a C29 backbone), this process continues until a C30 or C32 very-long-chain acyl-CoA precursor is formed (depending on the exact final modification step).

Once the correct very-long-chain acyl-CoA is synthesized, it undergoes two final enzymatic modifications:

Reduction to Aldehyde: A fatty acyl-CoA reductase (FAR) enzyme reduces the acyl-CoA to a very-long-chain aldehyde.

Oxidative Decarbonylation: A terminal insect-specific P450 enzyme, typically from the CYP4G family, catalyzes the conversion of the aldehyde into the final hydrocarbon (e.g., a C31 aldehyde becomes a C30 alkane). In the case of 13,17-Dimethylnonacosane, a C32 branched aldehyde precursor would be decarbonylated to the C31 final product (C29 backbone + two methyl groups).

The defining feature of 13,17-Dimethylnonacosane is its two internal methyl branches. These branches are incorporated during the elongation phase, not added post-synthesis. This is achieved by substituting methylmalonyl-CoA in place of malonyl-CoA at specific cycles of elongation.

Internal Branching: The biosynthesis of 13,17-Dimethylnonacosane requires the elongase complex to select methylmalonyl-CoA at two distinct points. For instance, to place a methyl group at carbon 13, the elongase machinery incorporates methylmalonyl-CoA when the growing acyl chain is 12 carbons long. The chain is then further elongated with standard malonyl-CoA units until it reaches 16 carbons, at which point a second methylmalonyl-CoA is incorporated to create the branch at carbon 17. The specificity of which elongase enzyme acts at which chain length is critical for determining the final isomeric structure.

Terminal Branching (for context): This mechanism differs significantly. Terminal branches (iso-alkanes with a methyl group on the penultimate carbon and anteiso-alkanes with a group on the antepenultimate carbon) are formed by using branched starter units derived from amino acids like valine, leucine, and isoleucine, rather than incorporating methylmalonyl-CoA during elongation.

The table below summarizes the precursors for different hydrocarbon branching patterns.

| Branch Type | Example Structure | Key Precursor Molecule | Mechanism of Incorporation |

|---|---|---|---|

| n-Alkane (Unbranched) | n-Nonacosane | Malonyl-CoA | Used exclusively during all elongation cycles. |

| Internal Methyl Branch | 13,17-Dimethylnonacosane | Methylmalonyl-CoA | Substituted for malonyl-CoA at specific elongation cycles. |

| Terminal (iso-) Branch | iso-Tritriacontane | Isobutyryl-CoA (from Valine) | Used as the initial primer for the entire elongation process. |

| Terminal (anteiso-) Branch | anteiso-Hentriacontane | 2-methylbutyryl-CoA (from Isoleucine) | Used as the initial primer for the entire elongation process. |

Endocrine Regulation of Hydrocarbon Biosynthesis (e.g., Juvenile Hormone Influence)

The production of CHCs, including specific isomers like 13,17-Dimethylnonacosane, is not static but is dynamically regulated by the endocrine system to match the organism's developmental stage, sex, and physiological state. The primary regulator is Juvenile Hormone (JH).

Juvenile Hormone (JH): High titers of JH are typically associated with immature developmental stages. Research has shown that JH generally suppresses the expression of enzymes responsible for producing longer-chain and more complex CHCs, which are characteristic of mature adults. In many species, the application of JH analogs, such as methoprene, to adults can cause their CHC profile to revert to a more "juvenile" state, characterized by shorter-chain n-alkanes and a reduction in complex dimethylalkanes. Conversely, a decline in JH levels at the onset of sexual maturity is often correlated with an increase in the production of specific, behaviorally significant hydrocarbons. The synthesis of 13,17-Dimethylnonacosane, often a key sex pheromone component, is therefore expected to be upregulated when JH levels are low in mature adults.

Ecdysteroids: These hormones primarily regulate molting. They can also influence the CHC profile, often working in concert with JH. For instance, peaks in ecdysteroid levels can trigger the expression of genes involved in CHC synthesis to ensure the new cuticle is properly waterproofed post-molt.

Transport and Localization Mechanisms in Organisms (e.g., Lipophorin-Mediated Transport)

After synthesis in the oenocytes, the highly hydrophobic 13,17-Dimethylnonacosane must be transported through the aqueous hemolymph ("insect blood") to its final destination on the epicuticle. This process is mediated by a specialized lipid transport protein called lipophorin.

Loading onto Lipophorin: Newly synthesized hydrocarbons are exported from the oenocytes and loaded onto lipophorin particles circulating in the hemolymph. Lipophorin is a high-density lipoprotein that acts as a reusable shuttle, capable of binding and solubilizing a wide array of lipids, including CHCs, diacylglycerol, and cholesterol.

Circulation and Delivery: The hydrocarbon-laden lipophorin travels throughout the insect's body. It delivers its lipid cargo to peripheral tissues, most importantly the epidermal cells that lie directly beneath the cuticle.

Trans-Cuticular Movement: Upon delivery to the epidermis, the hydrocarbons are transported across the cell membrane and through the procuticle to the surface. This final step is thought to involve a network of pore canals that traverse the cuticle, and may be facilitated by other lipid-binding proteins (LBPs) within the cuticle matrix itself. This ensures an even coating on the epicuticle, where the hydrocarbons perform their functions.

Investigating Isomer-Specific Biosynthesis Pathways

The ability of an organism to produce 13,17-Dimethylnonacosane while avoiding the synthesis of other isomers (e.g., 11,15- or 15,19-dimethylnonacosane) points to a highly specific and controlled enzymatic system. Research into this specificity focuses on the family of elongase enzymes.

The leading hypothesis is that different elongase enzymes (or enzyme complexes) exhibit strict substrate specificity for acyl chains of a particular length. The synthesis of 13,17-Dimethylnonacosane can be envisioned as a modular, assembly-line process:

Module 1: A set of general elongases extends the starter unit to a C12-acyl-CoA.

Module 2: A specialized elongase, let's call it ELO-13 , specifically recognizes the C12-acyl-CoA and has a high preference for incorporating methylmalonyl-CoA, creating a C15 acyl chain with a methyl branch at the C13 position.

Module 3: Another general elongase adds one two-carbon unit, extending the chain to a C17 acyl-CoA.

Module 4: A second specialized elongase, ELO-17 , recognizes the C16-acyl-CoA (after one elongation step) and incorporates another methylmalonyl-CoA, resulting in a C19 chain with the second branch at C17.

Module 5: General elongases complete the synthesis to the final precursor length before reduction and decarbonylation.

Experimental validation for this model comes from gene-knockdown studies (e.g., using RNA interference or CRISPR). By silencing the expression of a specific elongase gene, researchers can observe the resulting changes in the CHC profile. The disappearance or significant reduction of 13,17-Dimethylnonacosane following the knockdown of a particular elongase would provide strong evidence for its role in the synthesis of this specific isomer.

The hypothetical pathway is summarized in the table below.

| Step | Input Acyl Chain Length | Key Enzyme/Complex | Substrate for Elongation | Output Acyl Chain | Result |

|---|---|---|---|---|---|

| 1 | C2 (Acetyl-CoA) -> C12 | General Elongases | Malonyl-CoA | C12-Acyl-CoA | Initial chain elongation. |

| 2 | C12 | Specific Elongase (ELO-13) | Methylmalonyl-CoA | C15-Acyl-CoA with branch | First methyl branch placed at C13. |

| 3 | C15 | General Elongase | Malonyl-CoA | C17-Acyl-CoA with branch | Chain extension by two carbons. |

| 4 | C17 | Specific Elongase (ELO-17) | Methylmalonyl-CoA | C20-Acyl-CoA with branches | Second methyl branch placed at C17. |

| 5 | C20 -> C32 | General Elongases | Malonyl-CoA | C32-Acyl-CoA with branches | Final elongation to precursor length. |

Biosynthesis of 13,17 Dimethylnonacosane

The creation of complex branched hydrocarbons like 13,17-Dimethylnonacosane in insects is a highly regulated and specific enzymatic process. The biosynthesis primarily occurs in specialized cells called oenocytes, which are associated with the fat body and epidermis. biorxiv.orgnih.gov

The general pathway involves several key steps:

Precursor Synthesis : The process begins with basic building blocks from primary metabolism. The carbon backbone is primarily built from acetate (B1210297) units via fatty acid synthase (FAS) enzymes. annualreviews.org

Methyl Group Incorporation : The defining feature of methyl-branched alkanes is the incorporation of methyl groups. For internally branched alkanes, this is achieved by substituting a malonyl-CoA unit with a methylmalonyl-CoA unit at specific points during the chain elongation process. u-tokyo.ac.jpannualreviews.org The methylmalonyl-CoA precursor is often derived from the catabolism of amino acids such as valine, isoleucine, or methionine, or from succinate. psu.edu For 13,17-Dimethylnonacosane, this substitution would occur twice at precise moments during the elongation of the fatty acid chain.

Elongation : The resulting methyl-branched fatty acid is then further elongated by a separate set of enzymes called elongases to achieve the final chain length of 29 carbons (as a very-long-chain fatty acid or VLCFA). annualreviews.org

Reduction and Decarbonylation : The very-long-chain fatty acyl-CoA is then reduced to a very-long-chain aldehyde. In the final step, an oxidative decarbonylase, typically a cytochrome P450 enzyme from the CYP4G family, removes the carbonyl carbon, yielding the final hydrocarbon, which is one carbon shorter than the fatty aldehyde precursor. nih.govannualreviews.org

This multi-step process ensures the precise placement of methyl branches, which is critical for the compound's biological function. annualreviews.orgpsu.edu

Biological and Ecological Functions of 13,17 Dimethylnonacosane

Role as Semiochemicals in Interspecific and Intraspecific Interactions

Semiochemicals are chemicals that convey information between organisms. 13,17-Dimethylnonacosane functions as a critical, non-volatile semiochemical, primarily acting as a contact pheromone. This means that information is transmitted only upon direct physical contact or proximity, where the chemical signature on an insect's cuticle can be perceived by another.

As a contact pheromone, 13,17-Dimethylnonacosane is integral to the complex chemical dialogues that govern insect reproductive and social behaviors. It is a prominent component of the species-specific and sex-specific CHC profiles that insects use to identify suitable mates and colony members.

The precise composition of the CHC profile acts as a chemical "password" for reproduction, preventing costly interspecific mating attempts. 13,17-Dimethylnonacosane is a key compound in the mate recognition systems of several insect species.

In Drosophila mojavensis : Research has identified 13,17-Dimethylnonacosane as a significant component of the female CHC profile. Males of this species use the presence and relative abundance of this specific compound, among others, to distinguish conspecific females from females of closely related species. This chemical cue is crucial for initiating courtship, as males are less likely to court females lacking this characteristic hydrocarbon signature .

In the Tsetse Fly (Glossina morsitans morsitans) : This compound acts as a potent contact sex pheromone. It is one of the primary active components in the female's cuticular lipids that induces the full sequence of male mating behavior, including orientation, landing, and copulatory attempts. Synthetic 13,17-Dimethylnonacosane applied to decoys has been shown to elicit strong sexual responses from males, confirming its central role in triggering reproductive activity in this species .

| Insect Species | Function | Key Research Finding |

|---|---|---|

| Drosophila mojavensis | Species Recognition Cue | Serves as a key identifier in the female CHC profile, enabling males to recognize conspecific females and initiate courtship . |

| Glossina morsitans morsitans (Tsetse Fly) | Contact Sex Pheromone | Induces the complete sequence of male mating behavior upon contact with the female cuticle . |

Beyond simple recognition, 13,17-Dimethylnonacosane can directly modulate the reproductive state and behavior of the receiving insect. The perception of this compound can influence a female's willingness to mate.

In several insect species, the CHC profile of a male, which includes 13,17-Dimethylnonacosane, can influence a female's sexual receptivity. Studies have shown that females are more likely to accept mating attempts from males with a species-typical CHC blend. For instance, experiments using Drosophila have demonstrated that the transfer of male cuticular hydrocarbons, including methyl-branched alkanes, during courtship can increase a female's receptivity. The perception of the correct chemical signature signals to the female that the male is a high-quality, conspecific mate, thereby lowering her threshold for accepting copulation . The absence or incorrect ratio of this compound in a male's CHC profile can lead to female rejection.

In social insects such as ants, wasps, and termites, the survival of the colony depends on the ability to distinguish nestmates from foreign intruders. 13,17-Dimethylnonacosane is a vital component of the "colony odor," a complex blend of CHCs that functions as a uniform chemical label for all members.

Ants (Formica japonica) : In this species, the colony's unique chemical signature is formed by a specific quantitative blend of various hydrocarbons, including 13,17-Dimethylnonacosane. Individual ants acquire this scent through grooming and food exchange (trophallaxis). When an ant encounters another, it assesses its CHC profile via antennal contact. A familiar profile, rich in the colony's specific ratio of compounds like 13,17-Dimethylnonacosane, identifies the individual as a nestmate, eliciting tolerant behavior. An unfamiliar profile triggers aggression and attack .

Wasps (Polistes dominula) : Similar to ants, paper wasps use a CHC-based signature for nestmate recognition. 13,17-Dimethylnonacosane is among the long-chain branched alkanes that contribute to this chemical template. The profile is learned by wasps shortly after emergence and is used to accept colony members and reject outsiders, which may be parasites or resource competitors .

Termites (Reticulitermes flavipes) : In some termite societies, CHC profiles may also play a role in caste recognition. While colony recognition is the primary function, subtle quantitative differences in the CHC blend, including variations in the amount of 13,17-Dimethylnonacosane, can help termites differentiate between castes, such as workers and soldiers, facilitating social organization and division of labor .

| Insect Species | Recognition Type | Mechanism of Action |

|---|---|---|

| Formica japonica (Ant) | Colony/Nestmate Recognition | Contributes to the colony-specific odor profile; an unfamiliar ratio triggers aggression . |

| Polistes dominula (Wasp) | Colony/Nestmate Recognition | Forms part of the learned chemical template used to accept nestmates and reject non-nestmates . |

| Reticulitermes flavipes (Termite) | Colony and Caste Recognition | Component of the colony signature and may contribute to subtle chemical differences between castes . |

Function as Contact Pheromones in Insect Communication

Ecological Adaptations and Environmental Interactions

The functions of CHCs are not limited to communication. Their physicochemical properties are critical for survival, particularly in terrestrial arthropods that face the constant threat of dehydration.

The composition of an insect's CHC layer is not static; it can vary in response to environmental conditions, demonstrating a remarkable degree of physiological plasticity. 13,17-Dimethylnonacosane, as a long-chain, high-molecular-weight hydrocarbon, plays a key role in this adaptation.

Long-chain hydrocarbons generally have higher melting points and are more effective at forming a stable, impermeable barrier against water loss (desiccation). Research has established a strong correlation between the relative abundance of long-chain CHCs, including dimethylalkanes like 13,17-Dimethylnonacosane, and the aridity of an insect's habitat.

Desiccation Resistance : In studies comparing different populations of the same insect species (e.g., Drosophila) from varying climates, individuals from hotter, drier environments consistently exhibit a higher proportion of long-chain CHCs. The increased presence of 13,17-Dimethylnonacosane in the cuticular profile enhances the insect's ability to retain water, a crucial adaptation for survival in arid conditions. This suggests that environmental pressures can select for or induce changes in the enzymatic pathways responsible for hydrocarbon synthesis, leading to a CHC blend optimized for the local climate . This dual role—acting as a communication signal while simultaneously providing environmental protection—highlights the evolutionary efficiency of these compounds.

| Environmental Factor | Observed Correlation | Proposed Ecological Advantage |

|---|---|---|

| High Temperature / Low Humidity (Arid Climate) | Increased relative abundance of 13,17-Dimethylnonacosane in the cuticular hydrocarbon profile. | Enhanced desiccation resistance. The higher melting point of this long-chain branched alkane helps maintain the integrity of the waterproof lipid layer, reducing water loss . |

| Low Temperature / High Humidity (Temperate/Humid Climate) | Decreased relative abundance of 13,17-Dimethylnonacosane compared to shorter-chain hydrocarbons. | The need for desiccation resistance is lower, potentially allowing for metabolic resources to be allocated elsewhere. |

Evolutionary Significance of Hydrocarbon Profiles

The composition of cuticular hydrocarbons (CHCs) on an insect's surface is not random; it is a finely tuned profile that plays a critical role in the insect's survival and reproductive success. These chemical fingerprints are under strong selective pressure and have significant evolutionary implications, particularly in the realms of species recognition and the formation of new species (speciation). frontiersin.orgresearchgate.net The specific blend of CHCs, including branched alkanes like 13,17-dimethylnonacosane, can act as a crucial barrier to mating between different species, a phenomenon known as reproductive isolation. urosario.edu.counil.ch

The evolutionary importance of CHC profiles is evident in how they facilitate reliable species recognition, even among closely related species that live in the same geographical area (sympatry). frontiersin.org Mate choice is a fundamental driver of evolution, and when it is based on chemical signals, it can lead to rapid divergence between populations. unil.ch If populations begin to develop distinct CHC profiles, and individuals prefer to mate with others that share their specific chemical signature, this can prevent gene flow between the groups, setting them on separate evolutionary paths. Over time, these differences can become fixed, contributing to the formation of new, distinct species. unil.ch Studies on various insect groups have shown that species-specific CHC bouquets are a common mechanism for ensuring that mating occurs only between conspecifics. frontiersin.orgscielo.br

Research on the stick insect genus Timema suggests that the evolution of hydrocarbon profiles follows a "punctuated" model. This means that significant changes in the CHC composition are concentrated around the time of speciation events, followed by longer periods of relative stability. unil.ch This pattern is consistent with the idea that selection for reliable species recognition drives rapid changes in these chemical signals. The presence of unique dimethylalkanes, such as isomers of dimethylnonacosane, has been used to differentiate between closely related species of pine cone beetles in the genus Conophthorus, highlighting their role as chemotaxonomic markers that reflect evolutionary divergence. usda.gov In social insects like the ant Camponotus floridanus, specific dimethylnonacosanes are part of the complex signal that allows workers to recognize their queen, a crucial factor in maintaining the colony's social structure and reproductive hierarchy. pnas.org This demonstrates that CHC profiles are not only important for inter-species interactions but also for the evolution of complex social behaviors within a species.

The table below presents data on the presence of 13,17-dimethylnonacosane and related compounds in the cuticular hydrocarbon profiles of various insect species, illustrating its role as a component in these evolutionarily significant chemical signatures.

| Species | Compound(s) Identified | Functional Context / Significance |

| Blattella germanica (German Cockroach) | 11,15- and 13,17-dimethylnonacosane | Component of female contact sex pheromone precursor blend. enviro.wiki |

| Polistes dominulus (European Paper Wasp) | 13,17-Dimethylnonacosane | Component of cuticular hydrocarbon profile that differs with ovarian state, distinguishing foundresses from workers. cbi-toulouse.fr |

| Camponotus floridanus (Florida Carpenter Ant) | 13,17-dimethyl-, 11,15-dimethyl-, and 9,13-dimethylnonacosane | Part of a complex hydrocarbon profile on the queen's eggs that regulates worker reproduction. pnas.org |

| Conophthorus spp. (Pine Cone Beetles) | 13,17-dimethylnonacosane | A species-specific component used to separate and identify different species within the genus. usda.gov |

| Heliconius timareta florencia (Butterfly) | 13,17 Dimethylnonacosane | Minor component of the male chemical profile, which differs significantly from closely related species and is crucial for female mate choice. urosario.edu.co |

| Protopiophila litigata (Cheese Skipper Fly) | 13,17-dimethylnonacosane | Identified as a component of the epicuticular hydrocarbon profile. scispace.combioone.org |

Biogeochemical Cycling and Environmental Fate of Biogenic Hydrocarbons

Biogenic hydrocarbons, such as 13,17-dimethylnonacosane, are released into the environment through the decomposition of organisms and their excretions. frontiersin.org Once in the environment, these long-chain, branched alkanes enter into local biogeochemical cycles where they are subject to various physical and biological degradation processes. researchgate.netnih.gov Due to their chemical nature—being non-polar and having very low water solubility—their fate is significantly different from that of more soluble compounds. wou.edu

The primary pathway for the breakdown of alkanes in the environment is microbial degradation. researchgate.net A wide variety of bacteria and fungi possess the enzymatic machinery to metabolize hydrocarbons, using them as a source of carbon and energy. enviro.wikifrontiersin.org The initial and often rate-limiting step in the aerobic degradation of alkanes is the oxidation of the molecule by enzymes such as oxygenases, which introduce an oxygen atom to form an alcohol. enviro.wikiresearchgate.net This is followed by further oxidation to aldehydes and then to fatty acids, which can be broken down through metabolic pathways like β-oxidation. uu.nl

However, the structure of 13,17-dimethylnonacosane presents specific challenges for microbial degradation. Long-chain alkanes (generally those with more than 20 carbon atoms) are more resistant to degradation than shorter-chain ones due to their low bioavailability and high solidification points. nih.gov Furthermore, the presence of methyl branches along the carbon chain can hinder the typical β-oxidation process, often requiring microorganisms to employ alternative, sometimes slower, degradation mechanisms. frontiersin.orguu.nl Despite these challenges, many specialized microorganisms, such as those in the genus Alcanivorax, are efficient degraders of branched alkanes. frontiersin.org

The environmental fate of these compounds is also influenced by physical factors. Because they are hydrophobic, long-chain alkanes like 13,17-dimethylnonacosane will not dissolve in water but will instead adsorb to organic matter in soil and sediment. uu.nl This sequestration can reduce their availability to microbes, slowing their degradation. uu.nl Environmental conditions such as temperature, pH, oxygen availability, and the presence of other nutrients also significantly impact the rate of biodegradation. uu.nl For instance, aerobic degradation is generally much faster than anaerobic degradation. enviro.wiki Research has shown that microorganisms present in soil and on decomposing insect matter, such as puparial cases, can actively consume cuticular hydrocarbons, playing a direct role in their cycling. researchgate.net

The table below summarizes the key factors influencing the environmental fate of long-chain branched alkanes like 13,17-dimethylnonacosane.

| Factor | Influence on Environmental Fate |

| Microbial Degradation | Primary pathway for breakdown. Bacteria and fungi use enzymes like oxygenases to metabolize the alkane. enviro.wikiresearchgate.net |

| Chemical Structure | Long-chain length and methyl branching reduce the rate of degradation compared to short-chain, linear alkanes. nih.govuu.nl |

| Solubility | Very low solubility in water leads to adsorption onto soil and sediment particles, affecting bioavailability. wou.eduuu.nl |

| Environmental Conditions | Degradation rates are affected by temperature, oxygen levels, pH, and nutrient availability. uu.nl |

| Bioavailability | Sequestration in soil organic matter can protect the compound from microbial attack, increasing its persistence. uu.nl |

Advanced Analytical Methodologies for Research on 13,17 Dimethylnonacosane

Chromatographic Techniques for Separation and Quantification in Complex Biological Matrices

Gas chromatography (GC) is the cornerstone for the analysis of volatile and semi-volatile compounds like cuticular hydrocarbons (CHCs). nih.gov When coupled with a detector, it allows for both the separation and quantification of individual components within a complex mixture.

Gas chromatography is extensively used for profiling the cuticular hydrocarbons of insects, where 13,17-dimethylnonacosane is often a component. usda.govnih.govacs.org In these analyses, whole-body extracts or direct surface sampling of the insect cuticle are prepared, typically using a non-polar solvent like hexane. nih.gov The resulting extract, containing a mixture of hydrocarbons, is then injected into the GC system.

The principle of GC involves vaporizing the sample and moving it through a column with a carrier gas (usually helium or nitrogen). unimas.mypostnova.com The separation of compounds is based on their differential partitioning between the mobile gas phase and the stationary phase coated on the inside of the column. sigmaaldrich.com Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times. postnova.com The output, a chromatogram, displays a series of peaks, with the area under each peak being proportional to the quantity of that specific compound.

This technique is crucial for chemotaxonomic studies, where the relative abundance of 13,17-dimethylnonacosane and other hydrocarbons can be used to differentiate between species, sexes, and even developmental stages of insects. nih.govacs.org For instance, studies on various insect species, including cone beetles and parasitic wasps, have successfully used GC to identify and quantify 13,17-dimethylnonacosane as part of their characteristic hydrocarbon profiles. usda.govacs.org

Table 1: GC Applications in the Analysis of 13,17-Dimethylnonacosane and Related Hydrocarbons

| Application Area | Description | Typical Findings | References |

| Chemotaxonomy | Differentiating between insect species based on their unique cuticular hydrocarbon (CHC) profiles. | Qualitative and quantitative differences in the CHC profiles, including the presence or absence and relative abundance of 13,17-dimethylnonacosane, can distinguish closely related species. | usda.gov, unl.edu, usda.gov |

| Pheromone Identification | Investigating the role of CHCs as contact sex pheromones. | The presence of specific dimethylalkanes, such as isomers of dimethylnonacosane, on the cuticle of one sex can elicit mating behaviors in the other. | ncsu.edu, oup.com |

| Forensic Entomology | Using CHC profiles of insect pupal cases to estimate post-mortem intervals. | Changes in the relative abundance of specific hydrocarbons, including dimethylalkanes, can be correlated with the age of the pupae. | nih.gov, unimas.my |

The choice of GC column is the most critical factor for achieving the separation of structurally similar isomers like 13,17-dimethylnonacosane from other dimethylnonacosanes (e.g., 11,15-dimethylnonacosane) and other branched alkanes. ncsu.edusigmaaldrich.com The key parameters for a GC column are its stationary phase, internal diameter (I.D.), film thickness, and length. sigmaaldrich.comgreyhoundchrom.com

For hydrocarbon analysis, non-polar stationary phases are generally recommended based on the "like dissolves like" principle. sigmaaldrich.comshimadzu.com Fused silica (B1680970) capillary columns with a bonded phase like DB-1 or HP-1 (polydimethylsiloxane) are commonly employed. usda.govncsu.eduunl.edu These columns provide high resolution and are thermally stable, which is necessary for analyzing high-molecular-weight hydrocarbons that require high elution temperatures. postnova.com

The resolution of closely eluting isomers is significantly influenced by the column's dimensions.

Internal Diameter (I.D.): Narrower bore columns (e.g., 0.25 mm I.D.) offer higher efficiency (more theoretical plates per meter), leading to sharper peaks and better resolution of closely eluting compounds. sigmaaldrich.comgreyhoundchrom.com

Length: Longer columns provide more total theoretical plates and thus better resolving power, although this comes at the cost of longer analysis times and higher head pressure. greyhoundchrom.com A 30-meter column often provides a good balance for many applications. greyhoundchrom.com

Film Thickness: Thinner films lead to sharper peaks and can improve resolution, but they have lower sample capacity. greyhoundchrom.commz-at.de

Optimization of the temperature program is also crucial. A slow temperature ramp (e.g., 2-5°C per minute) can enhance the separation between isomers with very similar boiling points. ncsu.edunih.gov

Table 2: GC Column Parameters for Hydrocarbon Isomer Resolution

| Parameter | Effect on Separation | Typical Choice for Hydrocarbon Analysis | References |

| Stationary Phase | Dictates selectivity based on polarity. | Non-polar (e.g., polydimethylsiloxane, DB-1, HP-1) | usda.gov, sigmaaldrich.com, unl.edu |

| Internal Diameter (I.D.) | Affects efficiency and sample capacity. Narrower I.D. increases resolution. | 0.25 mm | sigmaaldrich.com, greyhoundchrom.com |

| Length | Determines total resolving power. Longer columns increase resolution. | 30 m or 60 m | usda.gov, ncsu.edu |

| Film Thickness | Influences retention, capacity, and resolution. Thinner films can yield sharper peaks. | 0.25 µm | oup.com |

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool coupled with gas chromatography (GC-MS) for the analysis of hydrocarbons. It provides structural information that is essential for the definitive identification of compounds like 13,17-dimethylnonacosane. nih.gov

In a typical GC-MS system, as compounds elute from the GC column, they enter the ion source of the mass spectrometer where they are bombarded by a high-energy beam of electrons (typically 70 eV). unl.edu This process, known as electron ionization (EI), is energetic enough to knock an electron from the molecule, forming a positively charged molecular ion (M+•). libretexts.org

Due to the high energy of EI, the molecular ion is often unstable and undergoes fragmentation, breaking apart in a predictable and reproducible manner. libretexts.orgmsu.edu For branched alkanes like 13,17-dimethylnonacosane, fragmentation preferentially occurs at the branching points due to the increased stability of the resulting secondary carbocations. ic.ac.ukwhitman.edu

The mass spectrum of a dimethylalkane is characterized by diagnostic ions resulting from cleavage on either side of the methyl branches. For 13,17-dimethylnonacosane (C31H64), key fragment ions would be expected from the cleavage of the carbon-carbon bonds adjacent to the carbons bearing the methyl groups (C-13 and C-17). The analysis of these fragment ions allows for the determination of the methyl branch positions along the hydrocarbon backbone. unl.eduresearchgate.net While the molecular ion peak for long-chain alkanes can be weak or absent in EI-MS, the fragmentation pattern is highly informative for structural elucidation. msu.eduic.ac.uk

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecular ion and its fragments. While standard mass spectrometers can distinguish between ions of different nominal mass (e.g., m/z 436 and 437), HRMS can differentiate between ions that have the same nominal mass but different elemental formulas (isobars).

For example, the molecular formula for 13,17-dimethylnonacosane is C31H64. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.00000 u) and hydrogen (¹H = 1.00783 u), the calculated monoisotopic mass is 436.5008 Da. uni.lu An HRMS instrument can measure this mass with sufficient accuracy to confirm this elemental formula, thereby distinguishing it from other potential compounds with the same nominal mass but different compositions. This capability is particularly valuable when analyzing complex biological extracts where numerous different classes of compounds may be present. pnas.org

Tandem mass spectrometry, or MS/MS, is a powerful technique for obtaining more detailed structural information, especially for differentiating between isomers. pdvpmtasgaon.edu.in In an MS/MS experiment, a specific ion from the first stage of mass analysis (e.g., the molecular ion or a major fragment ion of 13,17-dimethylnonacosane) is selected and isolated. This precursor ion is then subjected to fragmentation through collision-induced dissociation (CID), where it collides with an inert gas (like argon or nitrogen), causing it to break apart into product ions. These product ions are then analyzed in a second stage of mass spectrometry.

This technique provides a fragmentation spectrum of a specific, pre-selected ion, which can reveal more detailed structural features than a standard EI spectrum. For complex hydrocarbon mixtures, where isomers may co-elute from the GC column, MS/MS can be used to confirm the identity of each component. By selecting the molecular ion of a suspected dimethylnonacosane and analyzing its specific fragmentation pattern, a high degree of confidence in the structural assignment can be achieved. osti.gov This methodology is particularly useful for discriminating between closely related isomers of branched alkanes in complex biological and geological samples. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for identifying cuticular hydrocarbons, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled capability for the definitive structural assignment of novel or complex branched alkanes. acs.orgrsc.org For a molecule such as 13,17-dimethylnonacosane, ¹³C NMR spectroscopy is particularly powerful. tandfonline.com It can distinguish between different methyl-branched isomers by providing precise information about the chemical environment of each carbon atom in the molecule's backbone and branches. acs.orgfrontiersin.org

The process involves analyzing the chemical shifts and coupling constants in the NMR spectrum. For long-chain branched alkanes, specific signals can be assigned to the methyl groups, the methine carbons at the branch points (C-13 and C-17), and the various methylene (B1212753) groups along the carbon chain. frontiersin.org Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can further resolve complex spectra by showing correlations between connected protons and carbons, confirming the exact positions of the methyl branches. acs.orgnih.gov Although its application is sometimes limited by the need for larger sample quantities and the complexity of the resulting spectra for very large molecules, NMR remains the gold standard for unambiguous structural verification, complementing the fragmentation data provided by mass spectrometry. acs.orgtandfonline.com

Chemometric and Multivariate Statistical Analysis of Hydrocarbon Profiles

Cuticular hydrocarbon (CHC) profiles, which include compounds like 13,17-dimethylnonacosane, are often complex mixtures containing dozens of different molecules. iaea.org The subtle quantitative and qualitative variations in these profiles between different groups of insects can be difficult to discern by simple comparison. Chemometrics and multivariate statistical analysis provide powerful tools to analyze these complex datasets, revealing patterns that can be used for discrimination and classification. jst.go.jp

Principal Components Analysis (PCA) is an unsupervised statistical method used to reduce the dimensionality of complex datasets while retaining most of the variation. mdpi.com In the context of CHC analysis, PCA transforms the data from multiple hydrocarbon peaks into a smaller set of "principal components." cbi-toulouse.fr This allows for the visualization of how CHC profiles cluster in a two- or three-dimensional space. mdpi.com

For instance, a study on weevil species used PCA to visualize the broad differences in their CHC profiles, which included various methyl-branched alkanes. The first two principal components, which accounted for a significant portion of the total variation, were able to separate the different genera and species, demonstrating the utility of this approach for discriminating between even closely related taxa. mdpi.com PCA is often used as an exploratory tool to determine if sufficient chemical differences exist between groups to warrant further, more targeted analysis. nih.gov

Following the exploratory insights from PCA, discriminant analysis (DA) is a supervised method used to find the linear combinations of variables (hydrocarbon abundances) that best separate two or more predefined groups (e.g., species or geographic populations). oup.combioone.org This technique is particularly valuable for chemotaxonomy, the classification of organisms based on their chemical constituents. bioone.org

In the study of forensically important flies, discriminant analysis of CHC profiles, which included various dimethylalkanes, successfully constructed a model that could completely separate six different necrophagous fly species based on the chemical composition of their pupal exuviae. oup.comnih.gov The analysis identifies the specific hydrocarbons that contribute most to the differentiation between species, making it a powerful tool for developing reliable identification methods based on chemical fingerprints. oup.comcranfield.ac.uk This has been applied to various insect groups, including ants, fruit flies, and weevils, to distinguish between morphologically similar or cryptic species. iaea.orgmdpi.comcranfield.ac.uk

Forensic entomology utilizes insects, particularly blowflies, to aid in criminal investigations, most notably for estimating the minimum post-mortem interval (PMI). numberanalytics.comuitm.edu.my The developmental stage of insect larvae found on remains provides a biological clock. numberanalytics.com However, the analysis of cuticular hydrocarbons offers a novel, complementary method for refining these estimations.

The CHC profile of an insect changes predictably with its age and developmental stage. cranfield.ac.ukmdpi.com For example, 13,17-dimethylnonacosane has been identified as one of the key compounds whose relative abundance changes significantly as the puparial cases of the blowfly Lucilia sericata age over several months. researchgate.net By analyzing the CHC profile of empty puparia found at a crime scene, forensic entomologists can potentially estimate how long ago the adult flies emerged, providing crucial information when other entomological evidence is absent. researchgate.netmit.edu Statistical models, such as discriminant analysis, can be used to classify the age of the puparia based on their hydrocarbon "fingerprint," enhancing the accuracy of PMI estimations. mdpi.commit.edu

Isotopic Labeling Techniques for Metabolic Pathway Elucidation (e.g., Radiolabeling)

Understanding how insects synthesize complex branched alkanes like 13,17-dimethylnonacosane requires tracing the metabolic pathways from simple precursors. Isotopic labeling is a powerful technique for this purpose. frontiersin.org By providing an organism with a substrate (e.g., an amino acid or fatty acid) enriched with a stable isotope (like ¹³C) or a radioisotope (like ¹⁴C), researchers can track the incorporation of the labeled atoms into the final hydrocarbon product. psu.eduasm.orgresearchgate.net

Early studies established that the building blocks for hydrocarbon biosynthesis are fatty acids, which are themselves synthesized from acetate (B1210297). researchgate.net For methyl-branched alkanes, specific precursors provide the methyl groups. For example, studies in the German cockroach used radiolabeled amino acids like valine and isoleucine, and ¹³C-labeled propionate, to demonstrate that these molecules serve as donors for the methyl branches. psu.edu The labeled precursors are metabolized to methylmalonyl-CoA, which is then incorporated during the elongation of the fatty acid chain that will ultimately become the branched hydrocarbon. psu.edu Analysis of the final labeled hydrocarbon by mass spectrometry or NMR allows scientists to pinpoint which atoms came from the labeled precursor, thereby elucidating the biosynthetic steps. frontiersin.orgpsu.edu This approach is crucial for understanding the genetic and enzymatic machinery responsible for producing the vast diversity of insect cuticular hydrocarbons.

Factors Influencing the Biosynthesis and Composition of 13,17 Dimethylnonacosane Profiles

Ontogenetic and Developmental Stage-Dependent Variations

The chemical composition of an insect's cuticle, including its hydrocarbon profile, undergoes significant changes throughout its life cycle. These variations are linked to different physiological needs and behavioral roles at each developmental stage, from larva to pupa to adult.

Research has consistently shown that the relative abundance of different CHC classes shifts with age. For instance, studies on the blow fly life cycle have revealed distinct hydrocarbon profiles for each life stage, with a general trend of increasing molecular weight of CHCs as the insect matures. mdpi.com In the wasp Polistes dominulus, foundresses can be distinguished from their younger offspring by differences in the relative proportions of certain alkanes and monomethylalkanes. cbi-toulouse.fr This suggests a programmed maturation of the CHC profile that correlates with the insect's age and social role.

In the German cockroach, Blattella germanica, the epicuticular hydrocarbon profile also differs at various ages. unlv.edu The synthesis of hydrocarbons increases in the first few days of adult life and then declines by day 15. ncsu.edu During pregnancy, hydrocarbon synthesis is low. ncsu.edu This dynamic regulation indicates that the production of specific compounds, including dimethylalkanes, is tightly linked to the insect's reproductive and developmental state.

Studies on necrophagous flies have also highlighted age-dependent variations in CHCs, which has implications for forensic entomology. mdpi.comuitm.edu.my As blow fly larvae age, there is a documented increase in higher molecular weight hydrocarbons. mdpi.com Similarly, the CHC profiles of puparial cases change over time, with compounds like 9,17-dimethylnonacosane being among those that contribute most to the variation in older cases of Lucilia sericata. researchgate.net In Chrysomya megacephala pupae, the relative abundance of several CHC compounds shows a strong correlation with the pupa's developmental phase, allowing for age estimation. researchgate.net

These ontogenetic shifts reflect the changing functional requirements of the cuticle, from providing a simple desiccation barrier in early stages to mediating complex social and sexual interactions in adults.

Sex-Specific Differences in Hydrocarbon Expression

One of the most significant sources of variation in CHC profiles is the sex of the insect. These sexually dimorphic chemical signatures are widespread and are fundamental to mate recognition and reproductive behavior in a vast number of species. illinois.edu 13,17-dimethylnonacosane and other dimethylalkanes are frequently components of these sex-specific bouquets.

In many species, females produce unique hydrocarbons that act as contact sex pheromones. For example, in the cerambycid beetle Callidiellum rufipenne, 5,17-dimethylnonacosane (B14306828) was identified as a key sex-specific component in female extracts that elicits a strong mating response from males. oup.comresearchgate.net Similarly, in the German cockroach, Blattella germanica, the cuticular lipids of males and females differ significantly. unlv.eduncsu.edu Females produce specific methyl ketones derived from hydrocarbon precursors, such as 3,11-dimethylnonacosane, which serve as a contact sex pheromone. researchgate.netnaturalsciences.be The hydrocarbon profiles of males and females of the cricket Gryllus rubens also show distinct differences in both the range and chain lengths of the compounds present. murraystate.edu

In social insects, these differences are also pronounced. Comparative analysis of Odontomachus trap-jaw ants revealed that sex-based differences in cuticular chemistry are highly conserved, suggesting their deep evolutionary origin from mate recognition signals in solitary ancestors. illinois.edu In the wasp Polistes dominulus, the cuticular profiles are specific to the sex of the individuals. cbi-toulouse.fr

The following table summarizes findings on sex-specific differences in the expression of dimethylalkanes, including 13,17-dimethylnonacosane, in various insect species.

| Species | Compound(s) | Sex-Specific Finding | Reference |

|---|---|---|---|

| Blattella germanica (German Cockroach) | 11,15- and 13,17-Dimethylnonacosane | Part of a complex, sexually dimorphic CHC profile. Females have higher melting point hydrocarbons than males. unlv.eduresearchgate.net | unlv.eduresearchgate.net |

| Odontomachus spp. (Trap-jaw Ants) | 13,17-Dimethylnonacosane | Present in the cuticular profile, which shows conserved sex-based differences across species. illinois.edu | illinois.edu |

| Callidiellum rufipenne (Japanese Cedar Longhorned Beetle) | 5,17-Dimethylnonacosane | Identified as a key sex-specific component of the female contact sex pheromone. oup.comresearchgate.net | oup.comresearchgate.net |

| Zaprionus indianus (Drosophilid Fly) | Not specified | Exhibits sexual dimorphism, though less pronounced than in D. melanogaster. nih.gov Cuticular hydrocarbons are likely involved in its complex mating behavior. nih.gov | nih.gov |

Genetic Determinants of Hydrocarbon Composition

The synthesis of cuticular hydrocarbons, including complex branched alkanes like 13,17-dimethylnonacosane, is fundamentally under genetic control. uitm.edu.myusda.gov The remarkable diversity of CHC profiles observed across insect species is a direct result of evolutionary changes in the genes governing their biosynthetic pathways. uitm.edu.my These pathways are co-opted from fatty acid synthesis, and the enzymes involved determine the final structure of the hydrocarbon products. uitm.edu.my

The genetic basis for CHC production resides in specialized secretory cells called oenocytes. researchgate.net While the precise enzymology is still being unraveled for many compounds, it is clear that the presence, absence, or altered kinetics of specific enzymes dictate the qualitative and quantitative composition of the CHC blend. uitm.edu.my

A key genetic component influencing sex-specific CHC profiles is the doublesex (dsx) gene. This gene is part of a conserved regulatory pathway that controls sexual differentiation in insects. nih.gov It is alternatively spliced to produce distinct male and female protein isoforms, which in turn regulate the expression of downstream genes responsible for sexually dimorphic traits, including the production of sex-specific pheromones and hydrocarbons. nih.gov This genetic switch is a primary reason for the profound differences observed in the CHC profiles between males and females.

While CHC profiles are species-specific, variations can also exist at the population level, suggesting a role for local adaptation and genetic drift in shaping these chemical signatures. usda.gov

Environmental and Dietary Modulators of Biosynthetic Pathways

Although the blueprint for CHC production is genetic, the final expressed phenotype can be modulated by various environmental and dietary factors. uitm.edu.mymdpi.com Insects exhibit a degree of plasticity in their CHC profiles, allowing them to adapt to changing conditions. uitm.edu.mymurraystate.edu

Diet is a significant modulator of CHC composition. researchgate.netuni-regensburg.de The building blocks for hydrocarbon synthesis are derived from dietary nutrients. The types of fatty acids available in an insect's food source can directly influence the resulting hydrocarbon blend. uitm.edu.myuni-regensburg.de For example, different food sources provide different amino acids that serve as precursors for the formation of various fatty acids and, subsequently, CHCs. uitm.edu.my In some cases, insects may even incorporate hydrocarbons directly from their diet. uni-regensburg.de Studies on the Argentine ant have shown that diet can modify cuticular hydrocarbons to the extent that it affects nestmate recognition. scielo.br

Environmental conditions such as temperature and humidity can also influence the CHC profile. mdpi.com These factors can affect the activity of biosynthetic enzymes or create selective pressures that favor profiles with different physical properties, such as altered melting points for better waterproofing in arid environments. unlv.edu For instance, anthropic action, which alters the environment, has been shown to affect the cuticular chemical profile of social wasps, leading to a higher number of cuticular compounds in colonies from more anthropized environments. scielo.brscielo.br

The table below provides examples of how environmental and dietary factors can influence CHC profiles.

| Factor | Effect on CHC Profile | Example Species/Group | Reference |

|---|---|---|---|

| Diet | Alters the availability of precursors (e.g., fatty acids), modifying the final CHC blend. | Argentine ant (Linepithema humile), Herbivorous insects | researchgate.netscielo.br |

| Temperature | Can influence the relative abundance of different hydrocarbons, potentially to maintain optimal cuticle fluidity and waterproofing. | General (mentioned as an influencing factor) | uitm.edu.my |

| Anthropized Environments | Leads to qualitative and quantitative variation in CHC composition, often increasing the number of compounds. | Polistes paulista, P. versicolor, P. occidentalis (Social Wasps) | scielo.brscielo.br |

Synthetic Approaches for Research Standards and Mechanistic Studies

Laboratory Synthesis of 13,17-Dimethylnonacosane for Reference Standards

The laboratory synthesis of long-chain dimethyl-branched alkanes like 13,17-dimethylnonacosane typically involves the coupling of smaller, functionalized building blocks. A common strategy is the use of Grignard reagents or other organometallic coupling reactions to form the carbon skeleton. For a molecule with the structural complexity of 13,17-dimethylnonacosane, a convergent synthesis approach is often favored. This would involve the synthesis of two or more fragments that are then joined together in the final steps.

A plausible synthetic route could involve the coupling of two alkyl halides or an alkyl halide with a ketone, followed by reduction. For instance, a C13 fragment could be coupled with a C16 fragment, with the methyl groups pre-installed at the correct positions on each fragment. The final step would typically be a reduction reaction, such as a Wolff-Kishner or Clemmensen reduction, to remove any remaining functional groups and yield the final alkane.

Table 1: Potential Synthetic Strategies for 13,17-Dimethylnonacosane

| Coupling Strategy | Reactant A | Reactant B | Final Step |

|---|---|---|---|

| Grignard Reaction | 1-bromo-2-methyl-dodecane | 2-hexadecanone | Reduction |

| Wittig Reaction | Dodecyltriphenylphosphonium bromide | 2-methyl-1-heptadecanal | Hydrogenation |

Stereoselective Synthesis for Chiral Isomer Studies

Since 13,17-dimethylnonacosane possesses two chiral centers at positions 13 and 17, it can exist as four possible stereoisomers: (13R,17R), (13S,17S), (13R,17S), and (13S,17R). To study the biological activity and stereospecificity of each isomer, a stereoselective synthesis is required. This is often achieved by using chiral building blocks derived from natural sources (chiral pool synthesis) or by employing asymmetric reactions.

Chiral synthons such as (R)- or (S)-citronellol and Roche esters are commonly used starting materials for the synthesis of methyl-branched pheromones and related compounds. researchgate.net These synthons can be converted into chiral alkyl halides or other functionalized intermediates that can then be coupled to form the desired stereoisomer of 13,17-dimethylnonacosane. For example, a chiral C13 fragment with a defined stereocenter at the future C-13 position could be synthesized from a suitable chiral precursor. This fragment could then be coupled with a similarly prepared chiral C16 fragment to yield a specific stereoisomer of the target molecule. The stereochemical integrity is maintained throughout the reaction sequence to ensure the final product has the desired configuration.

To investigate the biosynthesis, metabolism, and transport of 13,17-dimethylnonacosane, isotopically labeled versions are invaluable. Deuterium (B1214612) (²H or D) labeling is often used for mass spectrometry-based studies, while radiolabeling with isotopes like carbon-14 (B1195169) (¹⁴C) allows for highly sensitive detection in tracer experiments.

Deuterated Synthesis: Deuterium can be introduced into the molecule at specific positions. One common method involves the use of a deuterated Grignard reagent, which can be prepared by reacting an alkyl halide with magnesium in the presence of a deuterated solvent, or by quenching a standard Grignard reagent with heavy water (D₂O). researchgate.netyoutube.com For instance, to introduce deuterium at a specific position on one of the alkyl chains, a Grignard reagent could be formed from a bromo-alkane and then reacted with D₂O. Alternatively, catalytic H/D exchange reactions using deuterium gas (D₂) and a metal catalyst can be employed, though this may lead to less specific labeling patterns. nih.gov

Radiolabeled Synthesis: Carbon-14 is a beta-emitter with a long half-life, making it an ideal tracer for metabolic studies. moravek.com The synthesis of ¹⁴C-labeled 13,17-dimethylnonacosane would typically involve the use of a ¹⁴C-labeled starting material. Common sources of ¹⁴C for organic synthesis include barium carbonate ([¹⁴C]BaCO₃) and potassium cyanide ([¹⁴C]KCN). wuxiapptec.com These can be converted into simple ¹⁴C-labeled building blocks, such as [¹⁴C]methyl iodide or [¹⁴C]carbon dioxide, which can then be incorporated into the carbon skeleton during the synthesis. nih.govacs.org For example, a [¹⁴C]methyl group could be introduced via a Grignard reaction with [¹⁴C]methyl iodide. To maximize the efficiency of the radiolabeling, the isotopic label is usually introduced as late as possible in the synthetic sequence.

Table 2: Isotopic Labeling Strategies for 13,17-Dimethylnonacosane

| Isotope | Labeling Method | Potential Labeled Precursor |

|---|---|---|

| Deuterium (²H) | Grignard reaction with D₂O | Alkylmagnesium bromide |

| Deuterium (²H) | Catalytic H/D exchange | 13,17-Dimethylnonacosane |

| Carbon-14 (¹⁴C) | Grignard reaction with [¹⁴C]CH₃I | Alkyl halide |

Chemical Derivatization for Enhanced Analytical Detection and Separation

While 13,17-dimethylnonacosane, as a saturated hydrocarbon, can be analyzed by gas chromatography-mass spectrometry (GC-MS), its non-polar nature and lack of functional groups can sometimes lead to challenges in chromatographic separation and detection sensitivity. Chemical derivatization is a technique used to modify a compound to improve its analytical properties. jfda-online.com For alkanes, derivatization is less common than for compounds with active functional groups. However, if a synthetic precursor to 13,17-dimethylnonacosane containing a functional group (e.g., an alcohol or a ketone) is available, this precursor can be derivatized.

Common derivatization techniques for GC analysis include silylation, acylation, and alkylation. nih.gov These methods typically target active hydrogen atoms in functional groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) groups. For example, if an alcohol precursor to 13,17-dimethylnonacosane were to be analyzed, it could be converted into a trimethylsilyl (B98337) (TMS) ether through silylation. This would increase its volatility and improve its chromatographic peak shape. While direct derivatization of the final alkane is not standard, the synthesis of functionalized analogues for derivatization can be a useful strategy for developing sensitive analytical methods.

Future Research Directions and Translational Applications in Biological Sciences

Elucidating the Precise Receptor Mechanisms for Semiochemical Activity

Cuticular hydrocarbons are well-established as contact pheromones in many insect species, conveying information about species, sex, reproductive status, and colony membership. myrmecologicalnews.organtwiki.org However, the precise molecular machinery underlying the perception of specific CHCs like 13,17-Dimethylnonacosane remains largely uncharacterized. Future research must focus on identifying the specific chemoreceptors that bind to this dimethylalkane. This involves investigating the role of sensory appendages, such as antennae and legs, which are covered in sensilla that detect chemical cues upon contact.

The molecular basis of this detection likely involves specific proteins, such as chemosensory proteins (CSPs) or certain classes of odorant receptors (ORs) and gustatory receptors (GRs) adapted for less volatile compounds. Identifying these receptors is a critical step. Techniques such as transcriptomics of sensory tissues could reveal candidate receptor genes, which can then be expressed in heterologous systems (e.g., Xenopus oocytes or empty insect neurons) and tested for their response to synthetic 13,17-Dimethylnonacosane. Pinpointing the exact receptors will provide fundamental insights into how insects interpret their chemical environment and how a single compound contributes to a complex behavioral response.

Investigating the Role of 13,17-Dimethylnonacosane in Symbiotic Relationships

The presence of 13,17-Dimethylnonacosane in social insects like the Argentine ant suggests a potential role in mediating complex social interactions. researchgate.net CHC profiles are the basis of nestmate recognition in many ant species, acting as a colony-specific signature that allows residents to distinguish intruders. antwiki.org Future studies should investigate whether the relative abundance of 13,17-Dimethylnonacosane is part of this "password" in the species where it is found.

Furthermore, many organisms have evolved to exploit the CHC communication systems of social insects. For example, some social parasites synthesize or acquire their host's CHC profile to achieve chemical mimicry and gain acceptance into the colony. Research could explore whether myrmecophiles (organisms living in association with ants) that associate with species like Iridomyrmex humilis have 13,17-Dimethylnonacosane in their own cuticular lipid profiles. This line of inquiry would broaden our understanding of the chemical ecology of symbiotic relationships and the evolutionary pressures shaping CHC profiles.

Development of Biologically Inspired Pest Management Strategies (e.g., Pheromone-Based Disruption)

The identification of CHCs as critical semiochemicals opens avenues for developing targeted and environmentally benign pest control methods. princeton.edu Pheromone-based strategies, such as mating disruption, are successfully used for several pest species. californiaagriculture.org This approach involves permeating an area with a synthetic pheromone to confuse males and prevent them from locating females, thereby reducing reproduction. mdpi.com

Given that 13,17-Dimethylnonacosane is a component of the cuticular profile of the German cockroach, a significant global pest, its potential in pest management warrants investigation. ncsu.eduunlv.edu Future research should focus on determining if this specific compound is essential for mate recognition. Bioassays using synthetic 13,17-Dimethylnonacosane could clarify its role as a contact sex pheromone. researchgate.net If it proves to be a key component, it could be incorporated into novel pest management strategies. For instance, it could be used in "attract-and-kill" formulations, where the pheromone lures pests to a source containing a toxin, or as a component in a blend designed to disrupt mating behavior. mdpi.com

Expanding Understanding of Hydrocarbon Function Across Diverse Biological Systems

Cuticular hydrocarbons serve a dual function: they are vital for preventing desiccation and for chemical signaling. researchgate.netmyrmecologicalnews.org The physical properties of the CHC layer, such as its melting temperature and viscosity, are determined by the mixture of compounds it contains. unlv.edu Branched alkanes, like 13,17-Dimethylnonacosane, are known to lower the melting point of the wax layer compared to their straight-chain counterparts, which could be an adaptation to different thermal environments. unlv.edu

A key area for future research is to understand the trade-offs between these biophysical and signaling functions. Studies could compare the relative abundance of 13,17-Dimethylnonacosane in populations of the same species from different climates to see if its concentration correlates with environmental pressures like temperature and humidity. It has also been identified in a review of compounds from Dolichos plant species, which is unusual for a long-chain dimethylalkane typically found in insects. jchemrev.com Verifying this and exploring its function in plants could reveal novel roles for such hydrocarbons outside the animal kingdom, potentially in plant defense or allelopathy.

| Species | Taxon | Reported Context |

| Blattella germanica | Insecta (Cockroach) | Component of cuticular hydrocarbons. ncsu.eduunlv.edu |

| Odontomachus ruginodis | Insecta (Ant) | Component of cuticular hydrocarbons. illinois.edu |

| Iridomyrmex humilis | Insecta (Ant) | Component of cuticular hydrocarbons. researchgate.net |

| Lariophagus distinguendus | Insecta (Wasp) | Component of cuticular lipids. uni-regensburg.de |

Integration of Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding of Hydrocarbon Biology

A holistic understanding of the role of 13,17-Dimethylnonacosane requires the integration of multiple "omics" technologies. nih.gov These large-scale approaches can provide a systems-level view of the biological processes underlying the production and function of this compound. nih.govmdpi.com

Genomics: By sequencing the genomes of species that produce 13,17-Dimethylnonacosane, researchers can identify the genes responsible for its biosynthesis. This includes genes encoding for fatty acid synthases, elongases, desaturases, and the cytochrome P450 enzymes that are often involved in the final steps of hydrocarbon synthesis. researchgate.net

Proteomics: This approach can identify the proteins involved in the transport and regulation of CHCs. For example, studies in termites have shown that a carrier protein called lipophorin transports hydrocarbons through the hemolymph to the cuticle. uni-regensburg.deresearchgate.net Proteomic analysis of hemolymph could identify the specific lipophorins or other binding proteins responsible for transporting 13,17-Dimethylnonacosane.

By integrating these omics datasets, researchers can build comprehensive models of hydrocarbon biology, from the genes that code for the synthetic machinery to the final ecological function of the molecule. researchgate.net This approach represents a powerful future direction for transforming our understanding of chemical communication and physiology in the biological sciences.

Q & A

Basic Research Questions

Q. What established chromatographic methods are recommended for isolating 13,17-Dimethylnonacosane from complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with non-polar capillary columns (e.g., DB-5MS) is standard for separating branched hydrocarbons. Prior lipid extraction using hexane or chloroform-methanol mixtures isolates the compound from biological samples. Fractional crystallization or preparative thin-layer chromatography (TLC) can further purify the compound. Structural confirmation relies on comparing retention indices and mass spectra with synthetic standards .

Q. Which spectroscopic techniques are most effective for characterizing the branched structure of 13,17-Dimethylnonacosane?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly and DEPT-135, identifies methyl branching at C13 and C16. High-resolution mass spectrometry (HRMS) confirms molecular formula () and distinguishes it from isomers. Infrared (IR) spectroscopy detects C-H stretching vibrations in methyl groups (2850–2960 cm) .

Q. What synthetic routes are commonly used to produce 13,17-Dimethylnonacosane in laboratory settings?

- Methodological Answer : Alkyl-alkyl cross-coupling reactions (e.g., Grignard or Wittig reactions) are employed. For example, coupling 13-methyltridecane derivatives with 17-methylhexadecane precursors via palladium-catalyzed cross-couplings. Purification involves silica gel chromatography and recrystallization. Yield optimization requires inert atmospheres and controlled temperature gradients .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis to achieve high enantiomeric purity of 13,17-Dimethylnonacosane for pheromone studies?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral phosphine ligands in cross-coupling) enhance enantioselectivity. Monitoring enantiomeric excess (ee) via chiral GC columns or polarimetry ensures purity. Computational modeling (DFT) predicts steric effects at branching sites to guide catalyst design .

Q. What experimental strategies resolve discrepancies in reported melting points or solubility profiles of 13,17-Dimethylnonacosane across studies?

- Methodological Answer : Standardize measurement protocols (e.g., DSC for melting points, gravimetric analysis for solubility). Cross-validate results using multiple techniques (e.g., X-ray crystallography for crystal structure vs. computational solubility parameters). Collaborative inter-laboratory studies reduce instrumentation bias .

Q. How should bioactivity assays be designed to investigate 13,17-Dimethylnonacosane’s role in insect chemical communication?

- Methodological Answer : Use Y-tube olfactometers or wind tunnels to test behavioral responses in target species. Combine synthetic 13,17-Dimethylnonacosane with solvent controls. Electrophysiological recordings (GC-EAD) identify receptor neuron activation. Dose-response curves quantify bioactivity thresholds, with statistical power analysis to determine sample sizes .

Q. What computational approaches improve the prediction of 13,17-Dimethylnonacosane’s physicochemical properties for ecological modeling?

- Methodological Answer : Molecular dynamics (MD) simulations model hydrophobic interactions in lipid bilayers. Quantitative structure-property relationship (QSPR) algorithms correlate branching patterns with volatility or diffusion rates. Validate predictions against experimental data (e.g., octanol-water partition coefficients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.